2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a structurally complex imidazole derivative featuring multiple functional groups. The imidazole core is substituted at the 1-position with a carbamoylmethyl group linked to a 4-chlorophenylmethyl moiety, at the 5-position with a hydroxymethyl group, and at the 2-position with a sulfanyl bridge connected to an N-phenylacetamide chain. This arrangement confers unique physicochemical properties, including hydrogen-bonding capacity (via hydroxymethyl and carbamoyl groups) and lipophilicity (from the 4-chlorophenyl and phenyl moieties).
Properties
IUPAC Name |
2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c22-16-8-6-15(7-9-16)10-23-19(28)12-26-18(13-27)11-24-21(26)30-14-20(29)25-17-4-2-1-3-5-17/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYYRJLXHCKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down as follows:
- Core Structure : The imidazole ring contributes to its biological activity.
- Substituents : The presence of a phenyl group and a chlorophenyl group may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown activity against various bacterial strains. A study highlighted that imidazole derivatives possess antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity |
|---|---|---|
| Imidazole Derivative | S. aureus | Moderate |
| Imidazole Derivative | E. coli | Strong |
Anticancer Activity
Imidazole derivatives are also noted for their anticancer properties. A study demonstrated that certain imidazole compounds induce apoptosis in cancer cells through mitochondrial pathways, which could be relevant for the compound . The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death.
The biological activity of 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
- Interaction with DNA : Some imidazole derivatives bind to DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A specific study evaluated the efficacy of a related imidazole derivative against resistant strains of bacteria. Results showed a significant reduction in bacterial load, suggesting potential use in treating infections caused by resistant pathogens .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds similar to 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide triggered apoptosis via mitochondrial pathways, indicating a promising avenue for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing imidazole cores, sulfanyl/acetamide linkages, or chlorophenyl substituents. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogs
*Hypothetical values based on structural analysis.
Key Findings from Structural and Functional Analysis
Hydrophilicity vs. Lipophilicity Balance: The target compound’s hydroxymethyl and carbamoyl groups enhance hydrophilicity compared to analogs like (lacking polar substituents) or (oxazole group). This may improve aqueous solubility and bioavailability.
Bioactivity Implications: Hydroxyacetamide derivatives (e.g., ) demonstrate antiproliferative activity, suggesting the hydroxymethyl group in the target compound could confer similar biological effects.
Sulfanyl vs. Sulfonyl Linkages :
- Sulfanyl bridges (target compound, ) may offer greater metabolic stability compared to sulfonyl groups (), which are prone to enzymatic cleavage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
